molecular formula C18H14FN3O2 B2681605 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 376373-87-4

8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2681605
CAS No.: 376373-87-4
M. Wt: 323.327
InChI Key: LRBXAKWTFYSHHB-UHFFFAOYSA-N
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Description

The compound 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (hereafter referred to as the target compound) is a pyrimido-indole derivative with a fused bicyclic core. Its structure includes a fluorine atom at position 8, a 2-methoxybenzyl group at position 3, and a ketone group at position 4 (). Synthesized via a multi-step route (Scheme 1 in ), it crystallizes in a monoclinic $ P2_1/n $ space group with unit cell parameters $ a = 16.366(3) \, \text{Å}, b = 6.0295(14) \, \text{Å}, c = 21.358(4) \, \text{Å}, \beta = 105.21(2)^\circ $, and $ Z = 4 $ . Hirshfeld surface analysis confirmed intermolecular interactions dominated by H-bonding and van der Waals forces .

The compound exhibits nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, as demonstrated by molecular docking studies targeting the HBV polymerase . This activity is attributed to its optimized substituents, particularly the 2-methoxybenzyl group, which enhances binding affinity to the viral enzyme’s hydrophobic pocket .

Properties

IUPAC Name

8-fluoro-3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-15-5-3-2-4-11(15)9-22-10-20-16-13-8-12(19)6-7-14(13)21-17(16)18(22)23/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBXAKWTFYSHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique molecular structure that includes a fluorine atom and a methoxybenzyl substituent, which may enhance its interaction with biological targets, including enzymes and receptors.

Chemical Structure and Synthesis

The compound's molecular formula is C18H16FN3OC_{18}H_{16}FN_3O with a molecular weight of approximately 313.34 g/mol. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Pyrimidoindole Core : This step often requires cyclization reactions under acidic or basic conditions.
  • Substitution Reactions : The introduction of the methoxybenzyl and fluorine groups is achieved through nucleophilic substitution methods using appropriate reagents.

Optimized reaction conditions are essential for achieving high yields and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.

Anticancer Properties

Research indicates that 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits significant anticancer activity. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving binding affinity to biological targets.

In Vitro Studies :

  • The compound has shown promising results in inhibiting various cancer cell lines, including breast cancer (AMJ13) and lung cancer (A549). For example, IC50 values against A549 cells were reported to be lower than those of control compounds, indicating superior cytotoxic activity.
  • Table 1 summarizes the IC50 values for different cancer cell lines:
CompoundCell LineIC50 (µM)
8-Fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-oneA54915.6
Control Compound AA54925.0
Control Compound BAMJ13>50

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : The compound could modulate receptor activities critical for tumor growth and survival.
  • Gene Expression Alteration : It may influence gene expression related to apoptosis and cell proliferation.

Case Study 1: Inhibition of EGFR Kinase Activity

A study evaluated the inhibitory effects of various pyrimidoindole derivatives on the EGFR kinase activity associated with non-small cell lung cancer (NSCLC). The results showed that compounds similar to 8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one demonstrated significant inhibition rates compared to established inhibitors like AZD9291.

Case Study 2: Selectivity Against Cancer Cell Lines

Another investigation focused on the selectivity of this compound against different cancer cell lines. It was found that while it exhibited potent activity against A549 cells, its efficacy was reduced in other cell lines such as NCI-H460, suggesting a selective mechanism that could be exploited for targeted therapy.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrimido[5,4-b]indol-4-one scaffold is shared among several analogs, but substituent variations critically influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 8-F, 3-(2-methoxybenzyl) 406.39 HBV inhibition (IC₅₀: ~10 nM)
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one 8-F, 5-CH₃, 3-(pyridin-2-ylmethyl) 337.33 Unreported activity; pyridine enhances solubility
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-Ph, 2-SPr 337.41 Potential kinase modulation (inferred from structural similarity)
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8-Br, 3-(3-isopropoxypropyl) 423.31 Increased steric bulk; unknown activity
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 8-OCH₃, 5-CH₃, 3-(4-F-benzyl) 337.35 Water solubility: 2.5 µg/mL (pH 7.4)

Structural-Activity Relationships (SAR)

  • Fluorine at Position 8 : Present in the target compound and analogs (), fluorine’s electron-withdrawing effect enhances metabolic stability and binding to hydrophobic enzyme pockets .
  • 3-Substituents : The 2-methoxybenzyl group in the target compound optimizes HBV inhibition compared to bulkier groups (e.g., 3-isopropoxypropyl in ) or heteroaromatic substituents (e.g., pyridin-2-ylmethyl in ), which may reduce target specificity .

Physicochemical and Crystallographic Differences

  • Solubility : The 8-methoxy analog () exhibits higher aqueous solubility (2.5 µg/mL) than the target compound, likely due to reduced hydrophobicity from the methoxy group .
  • Crystallinity: The target compound’s monoclinic crystal structure contrasts with unreported crystallinity in most analogs, suggesting its unique packing efficiency aids in formulation .

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